(2-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid
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Overview
Description
(2-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group, a benzyloxycarbonyl-protected amino group, and a fluorophenyl group. These structural features make it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Fluorination: The fluorophenyl group is introduced via electrophilic aromatic substitution or other fluorination methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and protection reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Deprotected amino compounds.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(2-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the fluorophenyl group can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxycarbonyl and fluorophenyl groups, making it less versatile in certain reactions.
(2-(((Benzyloxy)carbonyl)amino)phenyl)boronic Acid: Similar structure but without the fluorine atom, which can affect its reactivity and binding properties.
(2-(((Benzyloxy)carbonyl)amino)-5-chlorophenyl)boronic Acid: Contains a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness
(2-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the fluorophenyl group. These features enhance its reactivity and make it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H13BFNO4 |
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Molecular Weight |
289.07 g/mol |
IUPAC Name |
[5-fluoro-2-(phenylmethoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO4/c16-11-6-7-13(12(8-11)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |
InChI Key |
SITYJGHPASFQIP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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